1,2-Dihydroxycyclopropene-3-one
Description
1,2-Dihydroxycyclopropene-3-one is a cyclopropene derivative featuring two hydroxyl groups at the 1- and 2-positions and a ketone at the 3-position. Industrial availability is noted through suppliers like Dayang Chem (Hangzhou) Co., Ltd., indicating its relevance in specialty chemical markets .
Properties
CAS No. |
54826-91-4 |
|---|---|
Molecular Formula |
C3H2O3 |
Molecular Weight |
86.05 g/mol |
IUPAC Name |
2,3-dihydroxycycloprop-2-en-1-one |
InChI |
InChI=1S/C3H2O3/c4-1-2(5)3(1)6/h4-5H |
InChI Key |
SPXGBDTUWODGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C1=O)O)O |
Origin of Product |
United States |
Preparation Methods
1,2-Dihydroxycyclopropene-3-one can be synthesized through various methods. One common synthetic route involves the reaction of dihydroxyacetylene with squaric acid . The reaction conditions typically include the use of a solvent such as tetrahydrofuran and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2-Dihydroxycyclopropene-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydroxyl groups in 1,2-dihydroxycyclopropene-3-one can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
1,2-Dihydroxycyclopropene-3-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable synthon for the construction of carbocycles and heterocycles. Its unique structure makes it a useful building block in organic synthesis.
Biology: The compound’s reactivity and functional groups make it a candidate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,2-dihydroxycyclopropene-3-one involves its interaction with molecular targets through its hydroxyl and ketone groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions, where it can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
Key Observations:
- Reactivity: The hydroxyl and ketone groups in 1,2-Dihydroxycyclopropene-3-one likely enhance its polarity and hydrogen-bonding capacity compared to chlorinated analogs like 1,3-Dichloropropene, which is non-polar and used industrially as a fumigant .
- Stability : The cyclopropene ring’s strain may reduce stability compared to cyclohexane derivatives (e.g., trans-1,2-Dichlorocyclohexane), which lack angle strain .
- Toxicity: Unlike 1,2,3-Trichloropropane (a known carcinogen and groundwater contaminant), the hydroxyl groups in the target compound may reduce environmental persistence .
Physical and Chemical Properties (Inferred)
While direct data for 1,2-Dihydroxycyclopropene-3-one is scarce, comparisons with structural analogs suggest:
- Solubility : Higher water solubility than chlorinated propenes due to hydroxyl groups.
- Thermal Stability : Likely less stable than saturated cyclohexane derivatives due to cyclopropene ring strain.
- Reactivity : The ketone group may participate in nucleophilic additions, while the cyclopropene ring could undergo ring-opening reactions under acidic or thermal conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
